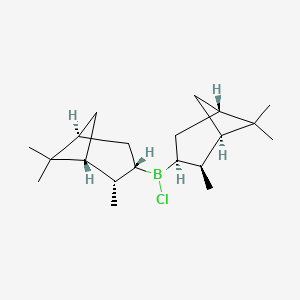

(+)-DIPCl

Description

BenchChem offers high-quality (+)-DIPCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+)-DIPCl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H34BCl |

|---|---|

Molecular Weight |

320.7 g/mol |

IUPAC Name |

chloro-bis[(1R,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane |

InChI |

InChI=1S/C20H34BCl/c1-11-15-7-13(19(15,3)4)9-17(11)21(22)18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13+,14+,15-,16-,17+,18+/m1/s1 |

InChI Key |

PSEHHVRCDVOTID-GLHLSZGBSA-N |

Isomeric SMILES |

B([C@H]1C[C@@H]2C[C@H]([C@H]1C)C2(C)C)([C@H]3C[C@@H]4C[C@H]([C@H]3C)C4(C)C)Cl |

Canonical SMILES |

B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Asymmetric Reduction of Prochiral Ketones Using (+)-DIP-Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-B-Chlorodiisopinocampheylborane, commonly referred to as (+)-DIP-Chloride, is a highly effective and versatile chiral reducing agent for the asymmetric reduction of a wide range of prochiral ketones. Derived from (–)-α-pinene, this reagent is of significant value in organic synthesis for the creation of specific stereocenters in chiral alcohols, which are pivotal intermediates in the synthesis of pharmaceuticals and natural products. This guide provides an in-depth overview of the mechanism of action of (+)-DIP-Chloride, quantitative data on its performance, and detailed experimental protocols.

Mechanism of Action

The enantioselectivity of the reduction of prochiral ketones by (+)-DIP-Chloride is governed by a well-defined, sterically controlled transition state. The accepted model for this reaction involves a six-membered boat-like transition state.

The key steps in the mechanism are:

-

Coordination: The Lewis acidic boron atom of (+)-DIP-Chloride coordinates with the carbonyl oxygen of the ketone.

-

Hydride Transfer: A hydride ion is transferred from the isopinocampheyl group of the reagent to the carbonyl carbon of the ketone. This occurs via a process known as transfer hydrogenation, as the hydride originates from a carbon atom adjacent to the boron, rather than directly from the boron itself.[1]

-

Stereochemical Control: The bulky isopinocampheyl groups on the boron atom create a sterically hindered environment. This steric hindrance effectively blocks one face of the prochiral ketone, compelling the hydride transfer to occur on the less hindered face. This directional hydride transfer dictates the stereochemistry of the resulting secondary alcohol.

For (+)-DIP-Chloride, which is derived from (–)-α-pinene, the reduction of a prochiral ketone with substituents RL (large) and RS (small) will preferentially lead to the formation of the (R)-alcohol. This is because the transition state that minimizes steric interactions between the bulky isopinocampheyl groups and the larger substituent (RL) of the ketone is favored.

Caption: Mechanism of (+)-DIPCl asymmetric reduction.

Quantitative Data

The enantioselectivity of the asymmetric reduction using DIP-Chloride is typically high, with the enantiomeric excess (ee) often exceeding 90%. The following tables summarize the performance of (-)-DIP-Chloride in the asymmetric reduction of various prochiral ketones. As (+)-DIP-Chloride is the enantiomer of (-)-DIP-Chloride, it will produce the opposite enantiomer of the alcohol with a similar enantiomeric excess.

Table 1: Asymmetric Reduction of Aralkyl Ketones with (-)-DIP-Chloride

| Ketone | Product Configuration | Enantiomeric Excess (% ee) |

| Acetophenone | S | 98 |

| Propiophenone | S | 95 |

| 2-Acetylnaphthalene | S | 92 |

| 1-Acetonaphthone | S | 81 |

Data inferred from reductions with (-)-DIP-Chloride, which produces the (S)-enantiomer. (+)-DIP-Chloride will produce the corresponding (R)-enantiomer with similar % ee.[1]

Table 2: Asymmetric Reduction of Fluoroalkyl Ketones with (-)-DIP-Chloride

| Ketone | Product Configuration | Enantiomeric Excess (% ee) |

| 1,1,1-Trifluoro-2-octanone | S | 91 |

| 1,1-Difluoro-2-octanone | S | 32 |

| 1-Fluoro-2-octanone | R | 40 |

| 2,2,2-Trifluoroacetophenone | S | 90 |

Data from reductions with (-)-DIP-Chloride.[2]

Experimental Protocols

Synthesis of (+)-DIP-Chloride from (–)-α-Pinene

(+)-DIP-Chloride is prepared by the hydroboration of (–)-α-pinene followed by treatment with hydrogen chloride. The reagent is commercially available, but can also be synthesized in the laboratory.

Protocol:

-

A solution of (–)-α-pinene in an anhydrous solvent (e.g., diethyl ether or THF) is prepared under an inert atmosphere (e.g., argon or nitrogen).

-

A borane (B79455) source, such as borane dimethyl sulfide (B99878) complex (BMS), is added dropwise to the solution at 0 °C.

-

The reaction mixture is stirred at 0 °C for several hours to allow for the formation of diisopinocampheylborane (B13816774).

-

Dry hydrogen chloride gas is then bubbled through the solution, or a solution of HCl in diethyl ether is added, to convert the diisopinocampheylborane to (+)-DIP-Chloride.

-

The solvent is removed under reduced pressure, and the resulting solid can be recrystallized from pentane (B18724) to yield pure (+)-DIP-Chloride.

General Protocol for Asymmetric Reduction of a Prochiral Ketone

This protocol provides a general procedure for the asymmetric reduction of a prochiral ketone, such as acetophenone, using (+)-DIP-Chloride.

Materials:

-

(+)-DIP-Chloride

-

Prochiral ketone (e.g., acetophenone)

-

Anhydrous solvent (e.g., THF or diethyl ether)

-

Pentane

-

Standard glassware for anhydrous reactions

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve (+)-DIP-Chloride (1.1 equivalents) in anhydrous THF.

-

Cool the solution to -25 °C in a cryocool or a dry ice/acetone bath.

-

Slowly add a solution of the prochiral ketone (1 equivalent) in anhydrous THF to the stirred solution of (+)-DIP-Chloride.

-

Stir the reaction mixture at -25 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, quench the reaction by the slow addition of diethanolamine. This will precipitate the boron byproducts as a crystalline complex.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add pentane to the mixture to ensure complete precipitation of the diethanolamine complex.

-

Filter the mixture through a pad of Celite or silica (B1680970) gel to remove the precipitated boron complex.

-

Wash the filter cake with pentane.

-

Concentrate the filtrate under reduced pressure to yield the crude chiral alcohol.

-

The crude product can be further purified by column chromatography or distillation.

-

Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.

Caption: General experimental workflow for asymmetric reduction.

References

The Stereochemistry of B-Chlorodiisopinocampheylborane: A Technical Guide for Asymmetric Synthesis

Introduction

B-Chlorodiisopinocampheylborane, commonly referred to as DIP-Chloride or Ipc₂BCl, is a highly versatile and powerful chiral reducing agent in the field of asymmetric synthesis. Its ability to deliver a hydride to one prochiral face of a ketone with high selectivity has made it an invaluable tool for the synthesis of enantiomerically enriched secondary alcohols, which are crucial intermediates in the development of pharmaceuticals and other fine chemicals.[1] This technical guide provides an in-depth exploration of the stereochemistry of DIP-Chloride, including its synthesis, the mechanism of asymmetric reduction, and its application in the stereoselective synthesis of chiral molecules.

Stereoisomers and Synthesis

The stereochemical outcome of reductions using DIP-Chloride is intrinsically linked to the stereochemistry of the α-pinene from which it is derived. Commercially available in both enantiomeric forms, (+)-α-pinene yields (-)-DIP-Chloride, and (-)-α-pinene produces (+)-DIP-Chloride. The synthesis involves the hydroboration of two equivalents of α-pinene with a borane (B79455) source, followed by treatment with hydrogen chloride.[2]

When enantiomerically impure α-pinene is used in the preparation of DIP-Chloride, a mixture of stereoisomers can form: the homochiral isomers [(+)-(Ipc)₂BCl and (-)-(Ipc)₂BCl] and the heterochiral (meso) isomer [(+)-(Ipc)(-)-(Ipc)BCl].[3] The distribution of these isomers is influenced by the preparation temperature, with higher temperatures favoring the formation of the homochiral isomers.[3]

Synthesis of B-Chlorodiisopinocampheylborane

Caption: Synthesis of (-)-DIP-Chloride from (+)-α-pinene.

Mechanism of Asymmetric Ketone Reduction

The asymmetric reduction of prochiral ketones by DIP-Chloride is believed to proceed through a highly organized, six-membered boat-like transition state.[4] The ketone coordinates to the Lewis acidic boron atom, followed by an intramolecular transfer of a hydride from one of the isopinocampheyl groups to the carbonyl carbon.[1] The steric bulk of the isopinocampheyl ligands effectively shields one face of the ketone, forcing the hydride delivery to the less hindered face and thereby establishing the stereochemistry of the resulting alcohol.[4]

The stereochemical outcome is predictable: (-)-DIP-Chloride, derived from (+)-α-pinene, generally affords the (S)-alcohol, while (+)-DIP-Chloride gives the (R)-alcohol for most aralkyl ketones.[4]

Caption: Asymmetric reduction of a ketone with (-)-DIP-Chloride.

Quantitative Data on Asymmetric Reductions

DIP-Chloride has demonstrated high enantioselectivity in the reduction of a wide range of prochiral ketones. The following tables summarize the performance of this reagent with different classes of substrates.

Table 1: Asymmetric Reduction of Aralkyl Ketones with (-)-DIP-Chloride

| Ketone | Product | Reaction Conditions | Enantiomeric Excess (% ee) |

| Acetophenone | (S)-1-Phenylethanol | THF, -25 °C | >99 |

| Propiophenone | (S)-1-Phenyl-1-propanol | THF, -25 °C | 98 |

| 2-Acetylnaphthalene | (S)-1-(Naphthalen-2-yl)ethanol | THF, -25 °C | 96 |

| 3-Chloro-1-phenyl-1-propanone | (S)-3-Chloro-1-phenyl-1-propanol | THF, -25 °C | 97 |

Table 2: Asymmetric Reduction of Fluoroalkyl Ketones with (-)-DIP-Chloride [5][6]

| Ketone | Product | Reaction Conditions | Enantiomeric Excess (% ee) |

| 2,2,2-Trifluoroacetophenone | (S)-2,2,2-Trifluoro-1-phenylethanol | Neat, rt | 90 |

| 1,1,1-Trifluoroacetone | (R)-1,1,1-Trifluoropropan-2-ol | THF, -25 °C | 89 |

| Cyclohexyl trifluoromethyl ketone | (R)-1-Cyclohexyl-2,2,2-trifluoroethanol | rt, 12 h | 87 |

Table 3: Asymmetric Reduction of Acetylenic Ketones with (-)-DIP-Chloride [7]

| Ketone | Product | Reaction Conditions | Enantiomeric Excess (% ee) |

| 1,1,1-Trifluoro-4-phenyl-3-butyn-2-one | (S)-1,1,1-Trifluoro-4-phenyl-3-butyn-2-ol | -25 °C, 0.25-2 h | 98 |

| 1,1,1,2,2-Pentafluoro-5-phenyl-4-pentyn-3-one | (S)-1,1,1,2,2-Pentafluoro-5-phenyl-4-pentyn-3-ol | -25 °C, 0.25-2 h | 96 |

| 4,4,5,5,6,6,6-Heptafluoro-1-phenyl-1-hexyn-3-one | (S)-4,4,5,5,6,6,6-Heptafluoro-1-phenyl-1-hexyn-3-ol | -25 °C, 0.25-2 h | 94 |

Experimental Protocols

In-situ Preparation of (-)-B-Chlorodiisopinocampheylborane[3]

-

A flame-dried, nitrogen-purged flask is charged with borane-methyl sulfide (B99878) complex (1.0 equiv) and anhydrous tetrahydrofuran (B95107) (THF).

-

The solution is cooled to 0 °C.

-

(+)-α-Pinene (2.2 equiv) is added dropwise, maintaining the temperature below 5 °C.

-

The mixture is stirred at 0 °C for 2 hours, during which a white precipitate of diisopinocampheylborane forms.

-

A solution of anhydrous HCl in THF (1.0 equiv) is added dropwise at 0 °C.

-

The resulting clear solution of (-)-DIP-Chloride is ready for use.

General Procedure for Asymmetric Reduction of a Ketone[9]

-

The in-situ prepared solution of (-)-DIP-Chloride (1.1 equiv) is cooled to -25 °C under a nitrogen atmosphere.

-

A solution of the prochiral ketone (1.0 equiv) in anhydrous THF is added dropwise to the reagent solution.

-

The reaction mixture is stirred at -25 °C and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched by the slow addition of methanol, followed by the addition of 3N NaOH and 30% H₂O₂.

-

The mixture is stirred for several hours at room temperature to oxidize the boron species.

-

The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the chiral alcohol.

-

The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Conclusion

B-Chlorodiisopinocampheylborane is a cornerstone reagent for the asymmetric reduction of prochiral ketones, providing access to a wide array of enantiomerically enriched secondary alcohols. Its predictable stereochemical outcomes, high enantioselectivities, and well-understood mechanism make it an indispensable tool for chemists in academia and industry, particularly in the realm of pharmaceutical development where stereochemical control is paramount. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for the effective application of this powerful reagent in asymmetric synthesis.

References

- 1. Stoichiometric Boron Reagents - Wordpress [reagents.acsgcipr.org]

- 2. EP0478062B1 - In-situ preparation of diisopinocampheyl chloroborane - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. uwindsor.ca [uwindsor.ca]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Discovery and Enduring Legacy of Herbert C. Brown's DIP-Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of asymmetric synthesis, few reagents have had the profound and lasting impact of B-chlorodiisopinocampheylborane, commonly known as DIP-Chloride. Developed in the laboratory of Nobel laureate Herbert C. Brown, this chiral organoborane reagent revolutionized the enantioselective reduction of prochiral ketones, providing a powerful and predictable tool for the synthesis of optically active alcohols.[1][2][3] These chiral alcohols are critical building blocks in the pharmaceutical industry for the synthesis of a wide array of enantiomerically pure drugs. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of DIP-Chloride, complete with detailed experimental protocols, quantitative data, and mechanistic visualizations to serve as a comprehensive resource for researchers in the field.

Historical Perspective: The Pioneering Work of Herbert C. Brown

The story of DIP-Chloride is intrinsically linked to the groundbreaking research of Herbert C. Brown in the field of organoborane chemistry. His work, which earned him the Nobel Prize in Chemistry in 1979, transformed boranes from chemical curiosities into indispensable reagents for organic synthesis.[2] The development of DIP-Chloride was a logical extension of his broader investigations into hydroboration and the development of chiral borane (B79455) reagents for asymmetric transformations.

The key innovation behind DIP-Chloride was the use of readily available chiral terpenes, specifically α-pinene, to create a sterically hindered and chiral environment around the boron center. This elegant strategy allowed for the transfer of chirality to a prochiral substrate during a chemical reaction, a concept that was foundational to the burgeoning field of asymmetric synthesis. The (-)-DIP-Chloride is derived from (+)-α-pinene, and the (+)-enantiomer is synthesized from (-)-α-pinene.[4]

Synthesis of DIP-Chloride

There are two primary methods for the preparation of DIP-Chloride: the original synthesis involving the isolation of the reagent and a more convenient in situ preparation.

Original Synthesis and Isolation

The original method developed by Brown and his coworkers involves the hydroboration of α-pinene with borane-dimethyl sulfide (B99878) complex (BMS), followed by treatment with hydrogen chloride.

Experimental Protocol:

-

A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with a solution of (+)-α-pinene in anhydrous diethyl ether.

-

The flask is cooled to 0 °C in an ice bath.

-

Borane-dimethyl sulfide complex (BMS) is added dropwise to the stirred solution, maintaining the temperature at 0 °C. The reaction mixture is stirred for 2 hours at this temperature to form diisopinocampheylborane (B13816774) (Ipc₂BH).

-

Anhydrous hydrogen chloride (generated by the reaction of concentrated sulfuric acid with sodium chloride and passed through a drying tube) is then bubbled through the solution at 0 °C.

-

The reaction is monitored by the disappearance of the Ipc₂BH precipitate.

-

Upon completion, the diethyl ether is removed under reduced pressure to yield crude DIP-Chloride as a white solid.

-

The solid can be further purified by recrystallization from pentane.

In Situ Preparation

For many applications, the more convenient and economical in situ preparation of DIP-Chloride is preferred. This method avoids the isolation of the air- and moisture-sensitive reagent.[5]

Experimental Protocol:

-

A flame-dried flask under a nitrogen atmosphere is charged with sodium borohydride (B1222165) (NaBH₄) and anhydrous diethyl ether.

-

The suspension is cooled to 0 °C.

-

A solution of boron trichloride (B1173362) (BCl₃) in a suitable solvent is added dropwise.

-

Following the addition, a solution of (+)-α-pinene in diethyl ether is added slowly.

-

The reaction mixture is stirred at 0 °C for a specified period, during which the DIP-Chloride is formed and can be directly used for the subsequent reduction step.

Caption: Mechanism of asymmetric ketone reduction.

Applications in Asymmetric Synthesis

DIP-Chloride is a versatile reagent for the asymmetric reduction of a wide range of prochiral ketones, consistently delivering high enantiomeric excess (ee). It is particularly effective for aralkyl ketones, α-hindered ketones, and α-perfluoroalkyl ketones. [6][7]

Asymmetric Reduction of Aralkyl Ketones

Experimental Protocol:

-

A solution of (-)-DIP-Chloride in anhydrous diethyl ether is cooled to -25 °C under a nitrogen atmosphere.

-

A solution of the aralkyl ketone (e.g., acetophenone) in diethyl ether is added dropwise.

-

The reaction mixture is stirred at -25 °C for the specified time (typically several hours).

-

The reaction is quenched by the slow addition of methanol.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in diethyl ether and treated with diethanolamine (B148213) to precipitate the boron-containing byproducts.

-

The mixture is stirred for 3 hours at room temperature, and the solid is removed by filtration.

-

The filtrate is concentrated, and the resulting chiral alcohol is purified by chromatography.

Experimental Workflow: Asymmetric Reduction

Caption: Experimental workflow for asymmetric reduction.

Quantitative Data for Asymmetric Reductions

The following tables summarize the performance of (-)-DIP-Chloride in the asymmetric reduction of various ketones.

Table 1: Asymmetric Reduction of Aralkyl Ketones

| Ketone | Temperature (°C) | Time (h) | Solvent | Yield (%) | ee (%) | Reference |

| Acetophenone | -25 | 7 | Diethyl Ether | 92 | 96 (S) | [8] |

| Propiophenone | -25 | 24 | Diethyl Ether | 85 | 95 (S) | [8] |

| 2-Acetylnaphthalene | -25 | 72 | Diethyl Ether | 90 | 98 (S) | [8] |

| 2-Acetylthiophene | 0 | 72 | THF | 88 | 99 (S) | [8] |

Table 2: Asymmetric Reduction of Fluoroalkyl Ketones [7][9]

| Ketone | Temperature (°C) | Time (d) | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 2-Fluoroacetophenone | -25 | 3 | Diethyl Ether | 80 | 95 (R) |

| 2,2-Difluoroacetophenone | -25 | 3 | Diethyl Ether | 75 | 85 (R) |

| 2,2,2-Trifluoroacetophenone | 25 | 1 | Neat | 90 | 90 (S) |

| 1-Fluoro-2-octanone | -25 | 7 | Diethyl Ether | 65 | 40 (R) |

| 1,1,1-Trifluoro-2-octanone | -25 | 3 | Diethyl Ether | 70 | 91 (S) |

Table 3: Asymmetric Reduction of Other Ketones

| Ketone | Temperature (°C) | Time | Solvent | Yield (%) | ee (%) | Reference |

| Methyl 2-acetylbenzoate | -25 | - | Diethyl Ether | 87 | 97 | [9] |

| 1-Bromo-3,3,3-trifluoro-2-propanone | - | - | - | - | high | [9] |

| Ethyl pyruvate | -78 | - | THF | 85 | 82 (R) | [10] |

| Ethyl benzoylformate | -78 | - | THF | 90 | ≥99 (R) | [10] |

Conclusion

DIP-Chloride, a legacy of Herbert C. Brown's pioneering work, remains a cornerstone reagent in the field of asymmetric synthesis. Its predictable stereochemical outcomes, high enantioselectivities, and operational simplicity have solidified its place in the synthetic chemist's toolbox for the preparation of chiral alcohols. This guide has provided a comprehensive overview of its history, synthesis, mechanism, and applications, with the aim of equipping researchers, scientists, and drug development professionals with the knowledge to effectively utilize this powerful reagent in their synthetic endeavors. The continued application and exploration of DIP-Chloride and its derivatives are a testament to the enduring impact of fundamental research on the advancement of chemical synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Herbert C. Brown - Wikipedia [en.wikipedia.org]

- 3. Herbert C. Brown: 1979 Nobel Prize in Chemistry - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. collaborate.princeton.edu [collaborate.princeton.edu]

- 6. benchchem.com [benchchem.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Selective reductions. 59. Effective intramolecular asymmetric reductions of alpha-, beta-, and gamma-keto acids with diisopinocampheylborane and intermolecular asymmetric reductions of the corresponding esters with B-chlorodiisopinocampheylborane - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties and Solubility of (+)-DIP-Chloride

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of reagents is paramount for predictable and successful experimentation. This in-depth technical guide provides a comprehensive overview of the core physical properties and solubility of (+)-DIP-Chloride, a widely utilized chiral reducing agent in asymmetric synthesis.

Core Physical and Chemical Properties

(+)-DIP-Chloride, also known as (+)-B-chlorodiisopinocampheylborane, is an organoboron reagent critical for the enantioselective reduction of prochiral ketones.[1][2] Its efficacy is intrinsically linked to its distinct physical characteristics. The solid form of (+)-DIP-Chloride typically appears as a colorless to almost colorless substance.[1] It is also commercially available as a solution, commonly in hexane.[3][4]

| Property | Value | References |

| Molecular Formula | C₂₀H₃₄BCl | [3][4][5] |

| Molecular Weight | 320.75 g/mol | [3][4][5] |

| Appearance | Colorless to almost colorless clear liquid or solid | [1][3] |

| Melting Point | 53-55 °C (literature) | [6] |

| Density | Approximately 0.88 - 0.91 g/mL | [3][6] |

| Flash Point | >110 °C (>230 °F) | [6] |

| Optical Rotation | [α]²⁰/D = +47 to +54° (calculated on Hexane solution) | [3] |

Solubility Profile

The solubility of (+)-DIP-Chloride is a critical factor in its application, dictating solvent choice for reactions. It is soluble in a range of polar and nonpolar aprotic solvents.[7] This solubility profile makes it compatible with common reaction media used in organic synthesis. However, it is important to note that (+)-DIP-Chloride and its solutions are sensitive to moisture and air, reacting instantaneously with water and protic solvents to release HCl.[7] Therefore, all manipulations should be conducted under an inert atmosphere.

| Solvent | Type | Solubility | References |

| Diethyl ether | Polar aprotic | Soluble | [7] |

| Tetrahydrofuran (THF) | Polar aprotic | Soluble | [7] |

| Methylene chloride | Polar aprotic | Soluble | [7] |

| Pentane | Nonpolar | Soluble | [7] |

| Hexane | Nonpolar | Soluble | [7] |

| Heptane | Nonpolar | Soluble | [1] |

| Water | Polar protic | Insoluble/Reacts | [7] |

| Protic Solvents (e.g., alcohols) | Polar protic | Reacts | [7] |

Experimental Protocols

While detailed experimental procedures for the determination of the fundamental physical properties of (+)-DIP-Chloride are not extensively published, a general experimental workflow for its primary application—asymmetric ketone reduction—provides insight into its practical handling and reactivity.

General Protocol for Asymmetric Ketone Reduction

This protocol outlines a typical procedure for the enantioselective reduction of a prochiral ketone using (+)-DIP-Chloride.

Materials:

-

(+)-DIP-Chloride (solid or as a solution in hexane/heptane)

-

Anhydrous aprotic solvent (e.g., THF, diethyl ether)

-

Prochiral ketone

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

-

Quenching agent (e.g., methanol)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

Reaction Setup: Under an inert atmosphere, a solution of the prochiral ketone in an anhydrous aprotic solvent is cooled to a low temperature (typically between -25 °C and -78 °C).

-

Addition of (+)-DIP-Chloride: A solution of (+)-DIP-Chloride is added dropwise to the cooled ketone solution. The reaction mixture is stirred at this temperature for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a protic solvent, such as methanol.

-

Workup: The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in an extraction solvent and washed with appropriate aqueous solutions to remove boron byproducts.

-

Isolation and Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated. The resulting crude chiral alcohol is then purified using techniques such as column chromatography or distillation.

-

Analysis: The enantiomeric excess of the purified alcohol is determined using a suitable analytical method, such as chiral HPLC or GC.[1]

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the asymmetric reduction of a ketone using (+)-DIP-Chloride.

Caption: A typical experimental workflow for asymmetric ketone reduction.

This technical guide provides essential information on the physical properties and solubility of (+)-DIP-Chloride for researchers and professionals in the field of chemical synthesis and drug development. Adherence to proper handling techniques, particularly the exclusion of moisture and air, is critical for achieving optimal results in its application.

References

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (+)-B-Chlorodiisopinocampheylborane - 60-65% in Hexane | 112246-73-8 | FC59961 [biosynth.com]

- 5. chloro-[(1R,2S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-[(1R,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane | C20H34BCl | CID 134693906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. (+)-Diisopinocampheyl chloroborane | 112246-73-8 [chemicalbook.com]

Navigating Chirality: A Technical Guide to Homochiral and Heterochiral DIP-Cl Isomers in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of asymmetric synthesis, the pursuit of high enantioselectivity is paramount for the development of stereochemically pure pharmaceuticals and fine chemicals. Among the arsenal (B13267) of chiral reagents, B-chlorodiisopinocampheylborane, commonly known as DIP-Chloride (DIP-Cl), has established itself as a powerful and versatile tool for the asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1] The stereochemical outcome of these reductions is intricately linked to the isomeric purity of the DIP-Cl reagent itself. This technical guide provides an in-depth exploration of the homochiral and heterochiral isomers of DIP-Cl, their formation, characterization, and profound impact on the efficiency and enantioselectivity of asymmetric reductions. A critical understanding of these isomers is essential for researchers aiming to optimize reaction conditions and achieve desired stereochemical control in drug discovery and development.

Core Concepts: Homochiral vs. Heterochiral Isomers

DIP-Chloride is synthesized from the naturally occurring chiral monoterpene α-pinene, which is commercially available in both (+)- and (-)-enantiomeric forms. The chirality of the resulting DIP-Cl reagent is dictated by the stereochemistry of the α-pinene starting material.[2]

When two molecules of the same enantiomer of α-pinene react with a borane (B79455) source, the resulting DIP-Cl is termed homochiral . There are two homochiral isomers:

-

(+,+)-DIP-Cl: Both isopinocampheyl groups are derived from (+)-α-pinene.

-

(-,-)-DIP-Cl: Both isopinocampheyl groups are derived from (-)-α-pinene.

Conversely, if a mixture of (+)- and (-)-α-pinene is used, a third isomer can be formed, termed heterochiral :

-

(+,−)-DIP-Cl: One isopinocampheyl group is derived from (+)-α-pinene and the other from (-)-α-pinene.[2]

It has been observed that the formation of these isomers is not statistical, with a preference for the formation of the heterochiral ((+,−)-Dip-Cl) isomer.[1][2]

The Phenomenon of Asymmetric Amplification

A key concept in understanding the interplay between homochiral and heterochiral DIP-Cl isomers is asymmetric amplification . This phenomenon describes the observation that the enantiomeric excess (ee) of the product can be significantly higher than the ee of the chiral catalyst or reagent used.[3]

In the context of DIP-Cl, when prepared from enantiomerically impure α-pinene, a mixture of homochiral and heterochiral isomers is formed. The heterochiral (+,-)-DIP-Cl is generally less reactive in the asymmetric reduction of ketones compared to the homochiral isomers.[2] This difference in reactivity is the cornerstone of asymmetric amplification. The less reactive heterochiral isomer effectively sequesters the minor enantiomer of the α-pinene, thereby increasing the relative concentration of the more reactive and enantioselective homochiral DIP-Cl.[1][3] This leads to a product with a higher ee than would be expected from the initial ee of the α-pinene.

Quantitative Data on Asymmetric Reductions

The efficacy of DIP-Cl in asymmetric reductions is demonstrated by the high enantiomeric excess achieved for a variety of ketone substrates. While a direct comparative study of isolated homochiral versus heterochiral isomers is not extensively documented, the literature strongly indicates that the homochiral form is responsible for the high levels of stereoselectivity.

| Substrate Type | Reagent | Enantiomeric Excess (ee%) | Reference |

| α-Keto Esters | (-)-DIP-Chloride | 82 - ≥99% | [4] |

| γ-Keto Esters | (-)-DIP-Chloride | 82 - ≥99% | [4] |

| Aralkyl Ketones | (-)-DIP-Chloride | >90% | [5] |

| α-Hindered Ketones | (-)-DIP-Chloride | >90% | [5] |

| Alkyl Perfluoroalkyl Ketones | (-)-DIP-Chloride | Generally >90% | [5] |

| Cyclohexyl Trifluoromethyl Ketone | (-)-DIP-Chloride | 87% | [5] |

| 1-Bromo-3,3,3-trifluoro-2-propanone | (-)-DIP-Chloride | 96% | [5] |

Experimental Protocols

Synthesis of (-)-DIP-Chloride (from (+)-α-pinene)

Materials:

-

(+)-α-pinene (2 equivalents)

-

Borane dimethyl sulfide (B99878) complex (BMS, 1 equivalent)

-

Anhydrous diethyl ether or THF

-

Dry hydrogen chloride (gas)

-

Standard glassware for anhydrous reactions (oven-dried)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Hydroboration: To a stirred solution of (+)-α-pinene in anhydrous solvent under an inert atmosphere, add borane dimethyl sulfide complex dropwise at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for a specified period to ensure the complete formation of diisopinocampheylborane (B13816774).

-

Chlorination: The resulting diisopinocampheylborane solution is cooled to 0 °C, and dry hydrogen chloride gas is bubbled through the solution until the reaction is complete. The progress can be monitored by the cessation of HCl uptake.

-

The solvent is removed under reduced pressure to yield (-)-DIP-Chloride, which can be used directly or purified further.

General Protocol for Asymmetric Reduction of a Prochiral Ketone

Materials:

-

(-)-DIP-Chloride (1.1-1.2 equivalents)

-

Prochiral ketone (1 equivalent)

-

Anhydrous solvent (e.g., diethyl ether, THF)

-

Diethanolamine (for workup)

-

Standard glassware for anhydrous reactions (oven-dried)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In an oven-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the prochiral ketone in the anhydrous solvent.

-

Cooling: Cool the solution to the desired temperature (typically between -25 °C and -78 °C).

-

Addition of (-)-DIP-Chloride: Slowly add a solution of (-)-DIP-Chloride in the same anhydrous solvent to the stirred ketone solution.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction is quenched by the slow addition of diethanolamine. This forms a stable complex with the boron species, facilitating its removal. The mixture is stirred, and then the organic layer is separated, washed, dried, and concentrated to yield the chiral alcohol.

Analysis of Homochiral and Heterochiral Isomers

A robust method for the quantitative analysis of the stereoisomeric composition of DIP-Cl involves derivatization followed by chiral High-Performance Liquid Chromatography (HPLC).

Protocol:

-

Complexation: The DIP-Cl sample is reacted with 8-hydroxyquinoline (B1678124) to form air- and moisture-stable complexes.[1]

-

HPLC Analysis: The resulting solution of the DIP-quinoline complexes is injected onto a chiral HPLC column. The different stereoisomers (homochiral and heterochiral) are separated and quantified, allowing for the determination of their relative ratios.[1]

Conclusion and Future Outlook

The distinction between homochiral and heterochiral DIP-Cl isomers is not merely academic; it has profound practical implications for achieving high enantioselectivity in asymmetric synthesis. The homochiral isomers, (+,+)-DIP-Cl and (-,-)-DIP-Cl, are the primary drivers of stereoselective ketone reduction. The heterochiral isomer, (+,-)-DIP-Cl, while less reactive, plays a crucial role in the phenomenon of asymmetric amplification, enabling the use of enantiomerically impure starting materials to achieve highly enantioenriched products.

For researchers in drug development and process chemistry, a thorough understanding and analytical control of the isomeric composition of DIP-Cl are critical for ensuring the reproducibility and efficiency of asymmetric transformations. Future research may focus on the development of methods to selectively synthesize and isolate the homochiral isomers, potentially leading to even more effective and economical asymmetric reductions. Furthermore, a deeper quantitative understanding of the reactivity differences between the isomers across a broader range of substrates will continue to refine the application of this invaluable chiral reagent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Selective reductions. 59. Effective intramolecular asymmetric reductions of alpha-, beta-, and gamma-keto acids with diisopinocampheylborane and intermolecular asymmetric reductions of the corresponding esters with B-chlorodiisopinocampheylborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

The Cornerstone of Asymmetric Synthesis: A Technical Guide to Chiral Organoborane Reagents

For Researchers, Scientists, and Drug Development Professionals

Chiral organoborane reagents have emerged as indispensable tools in modern organic synthesis, enabling the stereoselective construction of complex molecular architectures with remarkable precision. Their profound impact on the synthesis of pharmaceuticals and other biologically active compounds stems from their ability to deliver high levels of enantioselectivity in a predictable and reliable manner. This technical guide delves into the foundational principles of chiral organoborane reagents, offering a comprehensive overview of their preparation, mechanisms of action, and applications in key asymmetric transformations.

Core Principles and Reagent Types

The efficacy of chiral organoborane reagents lies in the transfer of chirality from a stoichiometric or catalytic chiral boron-containing moiety to a prochiral substrate. The steric and electronic properties of the chiral ligands attached to the boron atom are paramount in dictating the stereochemical outcome of the reaction. These reagents can be broadly categorized based on their primary application: asymmetric reduction and asymmetric carbon-carbon bond formation.

Commonly Employed Chiral Organoborane Reagents:

-

α-Pinene-Based Reagents: Derived from the readily available chiral pool of α-pinene, reagents such as B-chlorodiisopinocampheylborane (DIP-Chloride™) and allyldiisopinocampheylborane are workhorses in asymmetric synthesis.[1][2] The bulky isopinocampheyl groups create a highly hindered chiral environment around the boron center, leading to excellent facial selectivity.

-

Oxazaborolidines (Corey-Bakshi-Shibata Catalysts): These catalysts, typically derived from chiral amino alcohols, are highly effective for the enantioselective reduction of ketones.[3][4][5] Their catalytic nature and the predictability of the stereochemical outcome based on the catalyst's stereochemistry make them particularly valuable.

-

Tartrate- and BINOL-Derived Reagents: Chiral diols like diethyl tartrate and 1,1'-bi-2-naphthol (B31242) (BINOL) can be used to create chiral boronates for applications such as asymmetric allylboration.[6][7] The C2-symmetry of these ligands often leads to high levels of stereochemical control.

Asymmetric Reduction of Ketones

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Chiral organoborane reagents, particularly DIP-Chloride™ and catalytic oxazaborolidines, have proven to be exceptionally effective for this purpose.

Mechanism of Asymmetric Reduction with DIP-Chloride™

The reduction of ketones with B-chlorodiisopinocampheylborane is believed to proceed through a six-membered, boat-like transition state.[8] The ketone coordinates to the Lewis acidic boron atom, and a hydride is transferred from the β-carbon of one of the isopinocampheyl groups to the carbonyl carbon. The steric bulk of the isopinocampheyl ligands dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer of the alcohol in excess.

References

- 1. scilit.com [scilit.com]

- 2. Stoichiometric Boron Reagents - Wordpress [reagents.acsgcipr.org]

- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uwindsor.ca [uwindsor.ca]

Characterization of (+)-DIP-Chloride: A Spectroscopic and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(+)-B-Chlorodiisopinocampheylborane, commonly known as (+)-DIP-Chloride, is a cornerstone chiral reducing agent in modern asymmetric synthesis. Its efficacy in delivering high enantioselectivity in the reduction of prochiral ketones to their corresponding chiral alcohols has cemented its role in the synthesis of numerous complex molecules, including active pharmaceutical ingredients. This guide provides a comprehensive overview of the spectroscopic data (NMR, IR) used for the characterization of (+)-DIP-Chloride, detailed experimental protocols for its preparation and use, and a visual representation of its synthetic workflow.

Spectroscopic Data for the Characterization of (+)-DIP-Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of (+)-DIP-Chloride. The key nuclei for analysis are ¹H, ¹³C, and ¹¹B.

Table 1: Representative ¹H NMR Spectroscopic Data for (+)-DIP-Chloride

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 5.0 - 5.5 | m | Olefinic proton of pinene moiety |

| 2.0 - 2.5 | m | Allylic and bridgehead protons |

| 1.0 - 2.0 | m | Methylene and methine protons |

| 0.8 - 1.3 | s, d | Methyl protons |

Note: The ¹H NMR spectrum of (+)-DIP-Chloride is complex due to the presence of the two isopinocampheyl ligands. The exact chemical shifts and coupling constants can vary depending on the solvent and the purity of the sample.

Table 2: Representative ¹³C NMR Spectroscopic Data for (+)-DIP-Chloride

| Chemical Shift (δ) ppm | Assignment |

| 140 - 150 | Quaternary olefinic carbon |

| 110 - 120 | Tertiary olefinic carbon |

| 70 - 90 | Carbon attached to boron |

| 20 - 50 | Aliphatic carbons (CH, CH₂, CH₃) |

Note: ¹³C NMR provides valuable information about the carbon framework of the molecule. The broad chemical shift range allows for the resolution of most carbon signals.

Table 3: Representative ¹¹B NMR Spectroscopic Data for (+)-DIP-Chloride

| Chemical Shift (δ) ppm | Linewidth (Hz) | Assignment |

| +70 to +80 | Broad | Tricovalent boron center (R₂BCl) |

Note: ¹¹B NMR is particularly useful for confirming the presence and electronic environment of the boron atom. The chemical shift is sensitive to the substituents on the boron. For tricoordinate boranes like (+)-DIP-Chloride, a broad signal in the downfield region is characteristic.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands for (+)-DIP-Chloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2850 - 3000 | Strong | C-H stretching (aliphatic) |

| 1640 - 1680 | Medium | C=C stretching (alkene) |

| 1370 - 1390 | Medium | C-H bending (gem-dimethyl) |

| ~1100 | Strong | B-C stretching |

| ~800 | Strong | B-Cl stretching |

Experimental Protocols

Given the reactivity of (+)-DIP-Chloride, it is often prepared in situ for immediate use in subsequent reactions. This approach avoids the need to isolate and store the highly sensitive reagent.

In-situ Preparation of (+)-DIP-Chloride from (+)-α-Pinene[1][2][3][4]

This protocol describes the generation of (+)-DIP-Chloride from (+)-α-pinene and borane (B79455) dimethyl sulfide (B99878) complex, followed by treatment with hydrogen chloride.

Materials:

-

(+)-α-Pinene (high enantiomeric purity)

-

Borane dimethyl sulfide complex (BMS)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Hydrogen chloride (solution in a compatible ether)

-

Anhydrous reaction vessel with a nitrogen or argon atmosphere

-

Magnetic stirrer

-

Cooling bath (ice-water or dry ice/acetone)

Procedure:

-

Under an inert atmosphere, a solution of borane dimethyl sulfide complex (1 equivalent) in anhydrous THF is cooled to 0 °C.

-

(+)-α-Pinene (2 equivalents) is added dropwise to the stirred BMS solution, maintaining the temperature at 0-5 °C.

-

The reaction mixture is stirred at 0 °C for several hours, during which a white precipitate of diisopinocampheylborane (B13816774) may form.

-

To the resulting slurry, a solution of hydrogen chloride (1 equivalent) in an ethereal solvent is added dropwise at 0 °C.

-

The reaction mixture is stirred for an additional period to ensure complete conversion to (+)-DIP-Chloride. The resulting solution is then ready for use in the subsequent reduction step.

Asymmetric Reduction of a Prochiral Ketone (e.g., Acetophenone)[5][6][7]

This protocol outlines the general procedure for the asymmetric reduction of a ketone using the in situ prepared (+)-DIP-Chloride.

Materials:

-

Solution of (+)-DIP-Chloride (prepared as described above)

-

Prochiral ketone (e.g., acetophenone)

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Diethanolamine (B148213) (for workup)

-

Pentane (B18724) or hexane (B92381) (for extraction)

-

Aqueous workup solutions (e.g., HCl, saturated NaCl)

-

Drying agent (e.g., anhydrous MgSO₄)

Procedure:

-

The solution of in situ prepared (+)-DIP-Chloride is cooled to a low temperature (typically -25 °C to -78 °C).

-

A solution of the prochiral ketone (1 equivalent) in the same anhydrous solvent is added dropwise to the stirred (+)-DIP-Chloride solution.

-

The reaction is monitored by thin-layer chromatography (TLC) or another suitable analytical technique until the starting material is consumed.

-

Once the reaction is complete, the mixture is warmed to room temperature and diethanolamine is added to quench the reaction and precipitate the boron-containing byproducts.

-

The solvent is removed under reduced pressure, and the residue is triturated with a nonpolar solvent like pentane or hexane to precipitate the diethanolamine-boron complex.

-

The solid is removed by filtration, and the filtrate is washed with dilute acid, water, and brine.

-

The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated to yield the crude chiral alcohol.

-

The enantiomeric excess of the product can be determined by chiral chromatography (HPLC or GC) or by NMR analysis of a diastereomeric derivative (e.g., Mosher's ester).

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the synthesis of (+)-DIP-Chloride and its application in the asymmetric reduction of a ketone.

Caption: Workflow for the in-situ synthesis of (+)-DIP-Chloride and its use in asymmetric ketone reduction.

Theoretical Calculations for (+)-DIP-Chloride Transition States: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-B-chlorodiisopinocampheylborane, commonly known as (+)-DIP-Chloride, is a chiral reducing agent widely employed in asymmetric synthesis to produce enantiomerically pure alcohols from prochiral ketones and for other stereoselective transformations. The stereochemical outcome of these reactions is dictated by the geometry of the transition state, where the substrate, reagent, and solvent molecules are in a high-energy, transient arrangement. Understanding the structure and energetics of these transition states is paramount for predicting reaction outcomes, optimizing reaction conditions, and designing new, more efficient catalysts.

This technical guide provides an in-depth overview of the theoretical approaches used to model the transition states of reactions involving (+)-DIP-Chloride. We will delve into the computational methodologies, present illustrative data in a structured format, and provide a generic experimental protocol for a typical reduction reaction.

Reaction Mechanism and Transition State

The reduction of a ketone with (+)-DIP-Chloride generally proceeds through a six-membered ring transition state, as proposed by Corey, Bakshi, and Shibata (CBS). In this model, the boron atom of the DIP-Chloride coordinates to the carbonyl oxygen of the ketone. The hydride is then transferred from the boron to the carbonyl carbon. The stereoselectivity of the reaction arises from the steric interactions between the bulky isopinocampheyl groups of the reagent and the substituents on the ketone.

The transition state is a saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate.[1] Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for locating and characterizing these transition states.[2][3]

Theoretical Calculation Methodology

The primary computational tool for investigating reaction mechanisms and transition states is Density Functional Theory (DFT).[4] DFT methods calculate the electronic structure of a chemical system to determine its energy and other properties. For modeling (+)-DIP-Chloride transition states, a typical computational workflow would be as follows:

-

Geometry Optimization of Reactants and Products: The starting materials (ketone and (+)-DIP-Chloride) and the final product (the borinate ester of the alcohol) are individually optimized to find their lowest energy conformations.

-

Transition State Search: A transition state search algorithm, such as the Berny algorithm or a synchronous transit-guided quasi-Newton (STQN) method, is used to locate the transition state structure. This often requires a good initial guess of the transition state geometry.

-

Frequency Calculation: A frequency calculation is performed on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.[1]

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the located transition state connects the reactants and products on the potential energy surface.

-

Energy Calculation: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate energy barriers.

Common DFT Functionals and Basis Sets

The choice of DFT functional and basis set is crucial for obtaining accurate results. For organic reactions involving main group elements, the following are commonly used:

-

Functionals:

-

B3LYP: A widely used hybrid functional that often provides a good balance of accuracy and computational cost.

-

M06-2X: A meta-hybrid functional that is often recommended for thermochemistry and kinetics of main-group elements.[5]

-

-

Basis Sets:

-

6-31G(d): A Pople-style basis set that is often used for initial geometry optimizations.

-

6-311+G(d,p): A larger Pople-style basis set that includes diffuse functions and polarization functions on all atoms, often used for more accurate energy calculations.

-

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from DFT calculations on the reduction of acetophenone (B1666503) by (+)-DIP-Chloride.

Table 1: Calculated Activation Energies and Reaction Enthalpies (kcal/mol)

| Transition State | Activation Energy (ΔG‡) | Reaction Enthalpy (ΔH) |

| (R)-product TS | 10.5 | -15.2 |

| (S)-product TS | 12.8 | -15.2 |

Calculations performed at the M06-2X/6-311+G(d,p) level of theory with a solvent model.

Table 2: Key Bond Lengths in the (R)-Product Transition State (Å)

| Bond | Length (Å) |

| B-H (hydride) | 1.25 |

| C=O (carbonyl) | 1.28 |

| C-H (forming) | 1.85 |

| B-O (forming) | 1.50 |

Experimental Protocol: Asymmetric Reduction of Acetophenone

This section provides a detailed methodology for a typical asymmetric reduction of acetophenone using (+)-DIP-Chloride.

Materials:

-

(+)-DIP-Chloride (1.0 M solution in THF)

-

Acetophenone

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Nitrogen gas

Procedure:

-

A 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with (+)-DIP-Chloride (1.0 M in THF, 22 mL, 22 mmol).

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of acetophenone (2.40 g, 20 mmol) in anhydrous THF (10 mL) is added dropwise to the stirred solution of (+)-DIP-Chloride over 10 minutes.

-

The reaction mixture is stirred at 0 °C for 2 hours.

-

The reaction is quenched by the slow addition of diethanolamine (3.15 g, 30 mmol).

-

The mixture is allowed to warm to room temperature and stirred for an additional 30 minutes.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in diethyl ether (50 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica (B1680970) gel to afford the desired (R)-1-phenylethanol.

Visualizations

The following diagrams illustrate the theoretical and experimental workflows.

Caption: Computational workflow for transition state analysis.

Caption: General experimental workflow for asymmetric reduction.

Caption: Simplified reaction coordinate diagram.

References

- 1. Category:Transition states - VASP Wiki [vasp.at]

- 2. mdpi.com [mdpi.com]

- 3. Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Asymmetric Reduction of Prochiral Ketones using (+)-DIP-Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols is a fundamental transformation in organic synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. Among the various reagents developed for this purpose, B-chlorodiisopinocampheylborane, commonly known as DIP-Chloride (DIP-Cl), has emerged as a highly efficient and selective chiral reducing agent. This document provides a detailed protocol for the asymmetric reduction of prochiral ketones utilizing the (+)-enantiomer of DIP-Chloride, which is derived from (-)-α-pinene.

(+)-DIP-Chloride offers excellent enantioselectivity in the reduction of a wide range of ketones, particularly aralkyl ketones, and is valued for its predictable stereochemical outcome.[1][2] The reaction proceeds through a transfer hydrogenation mechanism within a six-membered boat-like transition state, where the steric bulk of the isopinocampheyl ligands directs the hydride delivery to one face of the ketone.[2]

Data Presentation: Enantioselective Reduction of Various Prochiral Ketones with (+)-DIP-Chloride

The following table summarizes the typical performance of (+)-DIP-Chloride in the asymmetric reduction of representative prochiral ketones. The data highlights the high enantiomeric excess (ee%) and good to excellent yields achievable with this reagent.

| Prochiral Ketone Substrate | Chiral Alcohol Product | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee%) |

| Acetophenone (B1666503) | (R)-1-Phenylethanol | THF | -25 | 2-7 | 92 | 98 |

| 1-Acetonaphthone | (R)-1-(1-Naphthyl)ethanol | THF | -25 | 48 | 90 | 96 |

| 2-Acetonaphthone | (R)-1-(2-Naphthyl)ethanol | THF | -25 | 24 | 85 | 92 |

| Propiophenone | (R)-1-Phenyl-1-propanol | Diethyl Ether | -25 | 4 | 88 | 97 |

| 2-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | THF | -25 | 3 | 95 | 98 |

| 3'-Methoxyacetophenone | (R)-1-(3-Methoxyphenyl)ethanol | Diethyl Ether | 0 | 6 | 91 | 95 |

| 4'-Fluoroacetophenone | (R)-1-(4-Fluorophenyl)ethanol | THF | -25 | 5 | 93 | 99 |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the asymmetric reduction of a prochiral ketone using (+)-DIP-Chloride. The procedure includes the preparation of the reagent (optional, as it is commercially available), the reduction reaction, and the work-up to isolate the chiral alcohol.

Protocol 1: Preparation of (+)-DIP-Chloride from (-)-α-Pinene

(+)-DIP-Chloride can be readily prepared from the hydroboration of (-)-α-pinene followed by treatment with hydrogen chloride.[3] It is also commercially available.

Materials:

-

(-)-α-Pinene

-

Borane-dimethyl sulfide (B99878) complex (BMS)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Anhydrous hydrogen chloride (gas or solution in ether)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), a solution of (-)-α-pinene in anhydrous diethyl ether is cooled to 0 °C in an ice bath.

-

Borane-dimethyl sulfide complex is added dropwise to the stirred solution.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours to ensure the completion of hydroboration.

-

The solution is cooled back to 0 °C, and anhydrous hydrogen chloride is bubbled through the solution or added as an ethereal solution until the evolution of hydrogen gas ceases.

-

The solvent is removed under reduced pressure, and the resulting solid (+)-DIP-Chloride can be purified by recrystallization from pentane.

An alternative in situ preparation from sodium borohydride, boron trichloride, and α-pinene has also been described as a convenient and economical method.[4]

Protocol 2: Asymmetric Reduction of a Prochiral Ketone

This general procedure can be adapted for a variety of prochiral ketones. The reduction of acetophenone is provided as a representative example.

Materials:

-

Acetophenone

-

(+)-DIP-Chloride (solid or as a solution in an anhydrous solvent)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Diethyl ether (for extraction)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet is assembled.

-

Addition of Ketone: The flask is charged with a solution of acetophenone (1.0 equivalent) in anhydrous THF.

-

Cooling: The solution is cooled to -25 °C using a suitable cooling bath (e.g., dry ice/acetone).

-

Addition of (+)-DIP-Chloride: A solution of (+)-DIP-Chloride (1.1-1.2 equivalents) in anhydrous THF is added dropwise to the stirred ketone solution over 30 minutes, ensuring the internal temperature does not rise above -20 °C.

-

Reaction Monitoring: The reaction mixture is stirred at -25 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketone is consumed (typically 2-7 hours).

-

Work-up: a. Once the reaction is complete, the mixture is warmed to 0 °C, and diethanolamine (2.0 equivalents) is added slowly to quench the reaction and decompose the borane (B79455) complex.[5] b. The mixture is then stirred at room temperature for 1 hour. c. Diethyl ether is added to dilute the reaction mixture. d. The organic layer is washed successively with water and brine. e. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude chiral alcohol.

-

Purification: The crude product can be purified by silica (B1680970) gel column chromatography to afford the pure (R)-1-phenylethanol.

-

Analysis: The enantiomeric excess of the purified alcohol is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the asymmetric reduction of prochiral ketones using (+)-DIP-Chloride.

Caption: Workflow for Asymmetric Ketone Reduction.

References

Application Notes and Protocols for Enantioselective Synthesis with (+)-DIP-Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for enantioselective synthesis using (+)-Diisopinocampheylchloroborane ((+)-DIP-Chloride). This powerful chiral reducing agent is instrumental in the asymmetric reduction of prochiral ketones to produce chiral secondary alcohols, which are key intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Introduction

(+)-DIP-Chloride, derived from (–)-α-pinene, is a highly effective and versatile reagent for the enantioselective reduction of a wide range of prochiral ketones.[1] Its utility is particularly pronounced for the reduction of aralkyl, α-hindered, and α-perfluoroalkyl ketones, where it consistently delivers high levels of enantiomeric excess (ee). The stereochemical outcome of the reduction is predictable, with (+)-DIP-Chloride generally affording the corresponding (R)-alcohol from aryl alkyl ketones.

Mechanism of Asymmetric Reduction

The enantioselectivity of the reduction with DIP-Chloride is achieved through a well-defined, sterically crowded transition state. The accepted model involves the formation of a six-membered, boat-like transition state where the ketone coordinates to the Lewis acidic boron atom of the (+)-DIP-Chloride. A hydride ion is then transferred from a β-position of the isopinocampheyl group to the carbonyl carbon of the ketone in a process known as transfer hydrogenation. The bulky isopinocampheyl groups effectively shield one face of the ketone, directing the hydride attack to the less sterically hindered face and thereby controlling the stereochemistry of the resulting alcohol.

Substrate Scope and Quantitative Data

(+)-DIP-Chloride is effective for the asymmetric reduction of a variety of prochiral ketones. High enantioselectivity is generally observed for substrates with significant steric differentiation between the two substituents on the carbonyl group.

Table 1: Asymmetric Reduction of Various Ketones with DIP-Chloride

| Substrate (Ketone) | Reagent | Product Configuration | Yield (%) | ee (%) | Reference |

| 2-Methylcyclohexanone | (+)-DIP-Chloride | (1R,2R)-2-methylcyclohexanol | - | 93 (trans) | [2] |

| Acetophenone | (-)-DIP-Chloride | (S)-1-Phenylethanol | 98 | 98 | [3] |

| Propiophenone | (-)-DIP-Chloride | (S)-1-Phenyl-1-propanol | 94 | 95 | [3] |

| 1-Acetonaphthone | (-)-DIP-Chloride | (S)-1-(Naphthalen-1-yl)ethanol | 99 | 92 | [3] |

| 2-Acetonaphthone | (-)-DIP-Chloride | (S)-1-(Naphthalen-2-yl)ethanol | 98 | 81 | [3] |

| 3-Methyl-2-butanone | (-)-DIP-Chloride | (S)-3-Methyl-2-butanol | 75 | 66 | [3] |

Note: Data for (-)-DIP-Chloride is included to illustrate the general effectiveness of the reagent class. The stereochemical outcome is opposite with (+)-DIP-Chloride.

Experimental Protocols

Preparation of (+)-DIP-Chloride (in situ)

A convenient method for the in situ preparation of DIP-Chloride has been reported, which can be adapted for the (+)-enantiomer using (-)-α-pinene.

Materials:

-

(-)-α-pinene

-

Borane-dimethyl sulfide (B99878) complex (BMS)

-

Anhydrous diethyl ether or THF

-

Hydrogen chloride (gas or a solution in diethyl ether)

-

Standard glassware for anhydrous reactions (oven-dried)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, dissolve (-)-α-pinene (2.0 equivalents) in anhydrous diethyl ether.

-

Cool the solution to 0 °C.

-

Slowly add borane-dimethyl sulfide complex (1.0 equivalent) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Cool the resulting diisopinocampheylborane (B13816774) solution to 0 °C.

-

Slowly introduce anhydrous hydrogen chloride (1.0 equivalent) to the solution.

-

Stir the mixture at 0 °C for 30 minutes to complete the formation of (+)-DIP-Chloride. The reagent is now ready for use in the subsequent reduction step.

General Protocol for the Asymmetric Reduction of a Prochiral Ketone

This protocol provides a general procedure that can be optimized for specific substrates.

Materials:

-

(+)-DIP-Chloride (prepared in situ or commercially available)

-

Prochiral ketone

-

Anhydrous solvent (e.g., diethyl ether, THF)

-

Diethanolamine (for workup)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard glassware for anhydrous reactions (oven-dried)

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

-

Reaction Setup: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.

-

Reagent Addition: Under an inert atmosphere, dissolve the prochiral ketone (1.0 equivalent) in the chosen anhydrous solvent.

-

Cooling: Cool the solution to the desired temperature (typically -25 °C) using a cooling bath.

-

Addition of (+)-DIP-Chloride: Slowly add a solution of (+)-DIP-Chloride (1.1-1.2 equivalents) in the same anhydrous solvent to the stirred ketone solution via syringe or cannula.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of diethanolamine. This will precipitate the boron byproducts as a solid complex.

-

Isolation: Filter the mixture to remove the solid byproducts and wash the filter cake with fresh solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography or distillation to afford the enantiomerically enriched alcohol.

-

Characterization: Determine the yield and enantiomeric excess of the product alcohol using appropriate analytical techniques (e.g., chiral HPLC or GC).

Safety and Handling

(+)-DIP-Chloride is a moisture-sensitive and corrosive reagent. It should be handled under an inert atmosphere using standard techniques for air- and moisture-sensitive compounds. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

(+)-DIP-Chloride is a valuable and reliable reagent for the enantioselective synthesis of chiral alcohols from prochiral ketones. Its high enantioselectivity, predictable stereochemical outcome, and operational simplicity make it a powerful tool for chemists in research and development. By following the protocols outlined in these application notes, researchers can effectively utilize (+)-DIP-Chloride to construct key stereocenters in the synthesis of complex molecules.

References

Application Notes: Enantioselective Reduction of Aryl Alkyl Ketones with (+)-DIP-Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in organic synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. Among the various reagents developed for this purpose, B-chlorodiisopinocampheylborane, commonly known as DIP-Chloride™ (DIP-Cl), has emerged as a highly efficient and versatile chiral reducing agent.[1] This application note focuses on the use of (+)-DIP-Chloride for the enantioselective reduction of aryl alkyl ketones, providing a comprehensive overview of its substrate scope, detailed experimental protocols, and mechanistic insights. (+)-DIP-Chloride, derived from (-)-α-pinene, is particularly effective for the reduction of aralkyl, α-hindered, and α-perfluoroalkyl ketones, consistently affording high enantiomeric excess (ee).[2]

Substrate Scope and Data Summary

(+)-DIP-Chloride exhibits a broad substrate scope for the reduction of various aryl alkyl ketones. The enantioselectivity of the reduction is influenced by the steric and electronic properties of the substituents on both the aryl and alkyl portions of the ketone. Generally, a significant steric difference between the two groups attached to the carbonyl carbon leads to higher enantioselectivity.[3]

The following tables summarize the performance of DIP-Chloride in the asymmetric reduction of a range of aryl alkyl ketones. It is important to note that while the user requested data for (+)-DIP-Chloride, the vast majority of published data is for its enantiomer, (-)-DIP-Chloride. The stereochemical outcome with (+)-DIP-Chloride is predictably opposite to that of (-)-DIP-Chloride. For instance, where (-)-DIP-Cl (derived from (+)-α-pinene) typically yields the (S)-alcohol from aryl alkyl ketones, (+)-DIP-Cl (derived from (-)-α-pinene) will produce the corresponding (R)-alcohol.[3]

Table 1: Asymmetric Reduction of Representative Aryl Alkyl Ketones with DIP-Chloride

| Ketone Substrate | Reagent | Product Configuration | Enantiomeric Excess (% ee) | Reference |

| Acetophenone | (-)-DIP-Cl | (S) | 98 | [4] |

| 2'-Fluoroacetophenone | (-)-DIP-Cl | (R) | 95 | [2] |

| 2',2'-Difluoroacetophenone | (-)-DIP-Cl | (R) | 85 | [2] |

| 2',2',2'-Trifluoroacetophenone | (-)-DIP-Cl | (S) | 90 | [2] |

| 1-Naphthyl Trifluoromethyl Ketone | (-)-DIP-Cl | (S) | 78 | [5] |

| 2-Naphthyl Trifluoromethyl Ketone | (-)-DIP-Cl | (S) | 91 | [5] |

| 2-Acetylnaphthalene | (-)-DIP-Cl | (S) | 95 | [4] |

| Propiophenone | (-)-DIP-Cl | (S) | 81 | [4] |

| Isobutyrophenone | (-)-DIP-Cl | (S) | 66 | [4] |

| Pivalophenone | (-)-DIP-Cl | (S) | 92 | [4] |

Table 2: Asymmetric Reduction of Fluoroalkyl Ketones with (-)-DIP-Chloride at -25 °C

| Ketone (R-CO-Rf) | Reaction Time (d) | Isolated Yield (%) | Enantiomeric Excess (% ee) | Product Configuration |

| Ph-CO-CH2F | 3 | 75 | 95 | R |

| Ph-CO-CHF2 | 7 | 78 | 85 | R |

| Ph-CO-CF3 | 7 | 82 | 90 | S |

| 1-Naphthyl-CO-CF3 | 3 | 85 | 78 | S |

| 2-Naphthyl-CO-CF3 | 1 | 88 | 91 | S |

| n-Hexyl-CO-CH2F | 3 | 72 | 40 | R |

| n-Hexyl-CO-CHF2 | 7 | 75 | 32 | S |

| n-Hexyl-CO-CF3 | 0.3 | 80 | 91 | S |

| Data sourced from "Super Hydrides" technical report.[2] |

Mechanistic Insights and Stereochemical Model

The high enantioselectivity observed in the reduction of aryl alkyl ketones with (+)-DIP-Chloride is attributed to a well-organized, six-membered boat-like transition state.[1] The reaction proceeds via a transfer hydrogenation mechanism where a hydride from one of the isopinocampheyl groups is transferred to the carbonyl carbon of the ketone.

The steric bulk of the two isopinocampheyl ligands on the boron atom creates a highly constrained chiral environment. The ketone coordinates to the Lewis acidic boron atom in a manner that minimizes steric repulsion between its substituents and the isopinocampheyl groups. This forces the larger aryl group (RL) and the smaller alkyl group (RS) of the ketone to adopt a specific orientation, leading to a favored transition state geometry. Consequently, the hydride is delivered to one face of the prochiral ketone with high selectivity.[4]

References

Application Notes: Asymmetric Synthesis of Chiral Secondary Alcohols using (+)-DIP-Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(+)-B-chlorodiisopinocampheylborane, commonly known as (+)-DIP-Chloride or (+)-Ipc₂BCl, is a highly effective and versatile chiral reducing agent for the enantioselective reduction of prochiral ketones to optically active secondary alcohols.[1] Derived from (-)-α-pinene, this organoborane reagent has become a valuable tool in asymmetric synthesis, particularly in the pharmaceutical industry for the production of enantiomerically pure drug intermediates.[2] The reaction proceeds via a transfer hydrogenation mechanism, where the ketone coordinates to the Lewis acidic boron center, followed by an intramolecular hydride transfer from the isopinocampheyl group to the carbonyl carbon through a six-membered boat-like transition state.[3][4] This methodology offers high enantioselectivity for a broad range of substrates, including aryl alkyl, fluoroalkyl, and acetylenic ketones.[3][5]

Key Features:

-

High Enantioselectivity: Achieves excellent enantiomeric excess (e.e.) for a variety of ketone substrates.[5]

-

Broad Substrate Scope: Effectively reduces aryl alkyl ketones, α,β-acetylenic ketones, and ketones containing fluoroalkyl groups.[5]

-

Predictable Stereochemistry: The facial selectivity of the reduction is predictable based on the stereochemistry of the DIP-Chloride reagent. (+)-DIP-Chloride, derived from (-)-α-pinene, typically affords (R)-alcohols.

-

Commercial Availability: Both enantiomers, (+)-DIP-Chloride and (-)-DIP-Chloride, are commercially available, providing access to both enantiomers of the desired chiral alcohol.[3][6]

Data Presentation: Enantioselective Reduction of Prochiral Ketones with DIP-Chloride

The following table summarizes the quantitative data for the asymmetric reduction of various prochiral ketones using DIP-Chloride.

| Ketone Substrate Category | Specific Example | Reagent | Reaction Conditions | Yield (%) | Enantiomeric Excess (e.e., %) | Product Configuration | Reference(s) |

| Aryl Alkyl Ketones | Acetophenone | (-)-DIP-Chloride | THF, -25 °C | - | 96 | (S) | [7] |

| 2-Acetylnaphthalene | (-)-DIP-Chloride | THF, -25 °C | - | 98 | (S) | [7] | |

| 2-Fluoroacetophenone | (-)-DIP-Chloride | - | - | 95 | (R) | [5] | |

| 2,2-Difluoroacetophenone | (-)-DIP-Chloride | - | - | 85 | (R) | [5] | |

| 2,2,2-Trifluoroacetophenone | (-)-DIP-Chloride | Neat, rt, 1-3 d | - | 90 | (S) | [5] | |

| Alkyl Fluoroalkyl Ketones | 1-Fluoro-2-octanone | (-)-DIP-Chloride | - | - | 40 | (R) | [5] |

| 1,1-Difluoro-2-octanone | (-)-DIP-Chloride | - | - | 32 | (S) | [5] | |

| 1,1,1-Trifluoro-2-octanone | (-)-DIP-Chloride | - | - | 91 | (S) | [5] | |

| 1,1,1-Trifluoroacetone | (-)-DIP-Chloride | - | - | 89 | - | [5] | |

| 1,1,1-Trifluorononan-2-one | (-)-DIP-Chloride | 4-8 h | - | 92 | - | [5] | |

| Cyclohexyl trifluoromethyl ketone | (-)-DIP-Chloride | rt, 12 h | - | 87 | - | [5] | |

| Acetylenic Ketones | 4,4-Dimethyl-1-phenyl-1-pentyn-3-one | (-)-DIP-Chloride | - | - | ≥99 | - | [5] |

| 1,1,1-Trifluoro-4-phenyl-3-butyn-2-one | (-)-DIP-Chloride | EE, -25 °C, 0.25-2 h | - | 98 | - | [5] | |

| Keto Esters | Methyl 2-acetylbenzoate | (-)-DIP-Chloride | Diethyl ether, -25 °C | 87 | 97 | - | [5] |

| α-Keto Esters | (-)-DIP-Chloride | Low Temperatures | - | 82 to ≥99 | - | [8][9] | |

| γ-Keto Esters | (-)-DIP-Chloride | - | - | 82 to ≥99 | - | [8][9] |